Acétate de 4-octanoylphénéthyle

Vue d'ensemble

Description

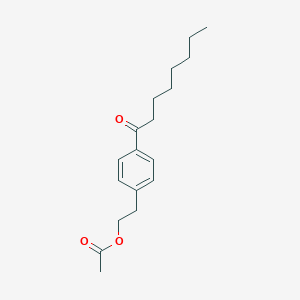

4-Octanoylphenethyl acetate is an organic compound with the molecular formula C18H26O3 It is a derivative of phenethyl acetate, where the phenethyl group is substituted with an octanoyl group

Applications De Recherche Scientifique

4-Octanoylphenethyl acetate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mécanisme D'action

Target of Action

4-Octanoylphenethyl acetate is a chemical compound that is known as Fingolimod Impurity 40 . It is a structural analog of sphingosine . The primary target of this compound is the sphingosine 1-phosphate (S1P) receptor, which is expressed by lymphocytes . The S1P receptor plays a crucial role in the immune response by regulating the migration of T-cells into target tissues .

Mode of Action

The compound interacts with the S1P receptor and modulates its activity. It suppresses immune responses by inhibiting the migration of T-cells into target tissues . . This modulation of the immune response can have significant effects on the body’s ability to fight off infections and other diseases.

Biochemical Pathways

The compound affects the acetyl CoA pathway, which is involved in the metabolism of acetogens and methanogens . This pathway requires approximately 10 enzymes and many organic cofactors to catalyze the conversion of H2 and CO2 to formate, acetate, and pyruvate . The compound’s interaction with the S1P receptor can influence these biochemical pathways and their downstream effects.

Result of Action

The result of the compound’s action is the suppression of immune responses by inhibiting T-cell migration into target tissues . This can have significant effects on the body’s ability to fight off infections and other diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Octanoylphenethyl acetate typically involves the esterification of phenethyl alcohol with octanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Phenethyl alcohol+Octanoyl chloride→4-Octanoylphenethyl acetate+HCl

Industrial Production Methods

In an industrial setting, the production of 4-Octanoylphenethyl acetate can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts such as Lewis acids can also enhance the reaction rate and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions

4-Octanoylphenethyl acetate can undergo various chemical reactions, including:

Oxidation: The acetate group can be oxidized to form carboxylic acids.

Reduction: The carbonyl group in the octanoyl moiety can be reduced to form alcohols.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenethyl derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenethyl acetate: Lacks the octanoyl group, making it less lipophilic.

Octanoyl chloride: Used as a reagent in the synthesis of 4-Octanoylphenethyl acetate.

Phenethyl alcohol: The parent alcohol used in the synthesis of 4-Octanoylphenethyl acetate.

Uniqueness

4-Octanoylphenethyl acetate is unique due to the presence of both the phenethyl and octanoyl groups, which confer distinct chemical and physical properties

Activité Biologique

4-Octanoylphenethyl acetate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

4-Octanoylphenethyl acetate is an ester derived from the reaction between 4-octanoylphenethyl alcohol and acetic acid. Its molecular formula is , and it has a molecular weight of approximately 252.35 g/mol. The structure can be represented as follows:

The biological activity of 4-octanoylphenethyl acetate is primarily linked to its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of sphingosine kinase (SK), an enzyme involved in the metabolism of sphingolipids, which play crucial roles in cell signaling and inflammation.

- Sphingosine Kinase Inhibition : Studies have shown that 4-octanoylphenethyl acetate exhibits inhibitory effects on SK2 activity, which could lead to reduced levels of sphingosine-1-phosphate (S1P), a lipid mediator involved in inflammatory responses .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of 4-octanoylphenethyl acetate. It has shown effectiveness against various bacterial strains, indicating its potential use as a natural preservative or therapeutic agent.

- Case Study : A study conducted on the antimicrobial effects of various esters, including 4-octanoylphenethyl acetate, demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Therapeutic Applications

The compound's biological activities suggest several therapeutic applications:

- Anti-inflammatory : By inhibiting SK2, 4-octanoylphenethyl acetate may reduce inflammation, making it a candidate for treating inflammatory diseases.

- Antimicrobial : Its efficacy against pathogens positions it as a potential agent for developing new antimicrobial treatments.

Data Table: Biological Activities of 4-Octanoylphenethyl Acetate

Case Studies

- Antimicrobial Efficacy : A comprehensive study published in a peer-reviewed journal evaluated the antimicrobial properties of various phenethyl esters, including 4-octanoylphenethyl acetate. The results indicated that this compound significantly inhibited the growth of multiple bacterial strains, suggesting its potential as a natural preservative .

- Inflammatory Response Modulation : Another study explored the effects of sphingosine kinase inhibitors on inflammatory markers in vitro. The findings suggested that compounds like 4-octanoylphenethyl acetate could modulate cytokine production, thereby influencing inflammatory pathways .

Propriétés

IUPAC Name |

2-(4-octanoylphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-18(20)17-11-9-16(10-12-17)13-14-21-15(2)19/h9-12H,3-8,13-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGCTTARENKHBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=C(C=C1)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70617189 | |

| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162358-03-4 | |

| Record name | 2-(4-Octanoylphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70617189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.